
Acetic acid;5,8-dihydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;5,8-dihydronaphthalen-1-ol is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.238 g/mol . It is also known by its systematic name, 1-Naphthalenol, 5,8-dihydro-, acetate. This compound is characterized by its unique structure, which includes a naphthalene ring system with an acetic acid moiety attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5,8-dihydronaphthalen-1-ol typically involves the acetylation of 5,8-dihydronaphthalen-1-ol. One common method is the reaction of 5,8-dihydronaphthalen-1-ol with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials, 5,8-dihydronaphthalen-1-ol and acetyl chloride, are typically sourced from commercial suppliers, and the reaction is carried out in a controlled environment to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;5,8-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols. Substitution reactions result in the formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;5,8-dihydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and fragrances.
Mécanisme D'action
The mechanism of action of acetic acid;5,8-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The naphthalene ring system may interact with cellular components, leading to potential biological effects such as antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 3,4-dihydronaphthalen-1-ol: Similar structure but differs in the position of the hydrogenation on the naphthalene ring.
Acetic acid, 5,6,7,8-tetrahydronaphthalen-1-ol: Fully hydrogenated naphthalene ring.
Acetic acid, 5,8-dibromo-3,7-dimethylocta-2,6-dien-1-ol: Contains additional bromine and methyl groups.
Uniqueness
Acetic acid;5,8-dihydronaphthalen-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its partial hydrogenation and acetate group make it a versatile intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
51927-56-1 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
acetic acid;5,8-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10O.C2H4O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2(3)4/h1-3,5,7,11H,4,6H2;1H3,(H,3,4) |
Clé InChI |
KHQNGPDAZDGRAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1C=CCC2=C1C=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


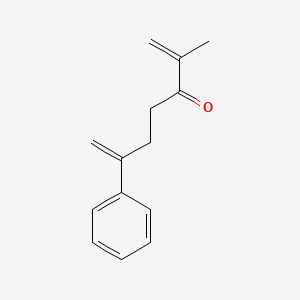
![2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B14141261.png)

![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)

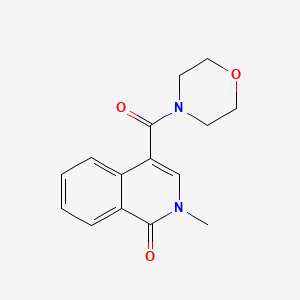
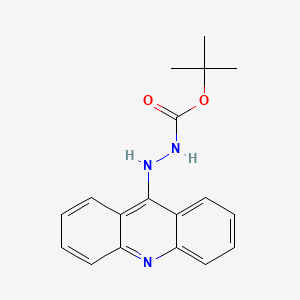
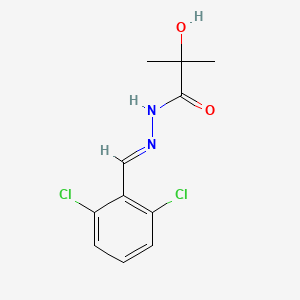

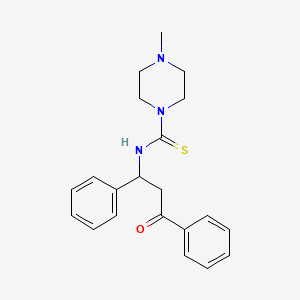
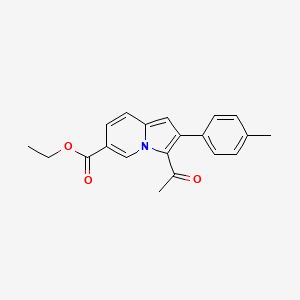
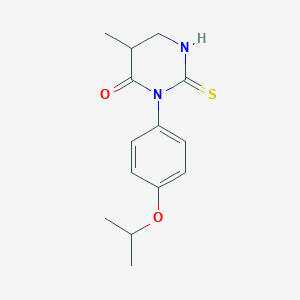
![2-[(4-butoxyphenyl)methyl]butanedioic Acid](/img/structure/B14141318.png)

